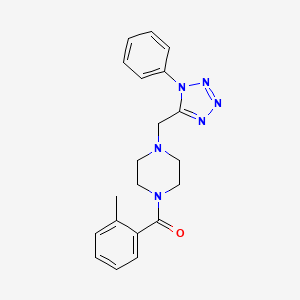

(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(o-tolyl)methanone

Description

Properties

IUPAC Name |

(2-methylphenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O/c1-16-7-5-6-10-18(16)20(27)25-13-11-24(12-14-25)15-19-21-22-23-26(19)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWENWSGIFXJUPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(o-tolyl)methanone , also known by its IUPAC name, exhibits significant potential in medicinal chemistry due to its unique structural features, including a tetrazole ring and a piperazine moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 362.4 g/mol. The structure includes:

- A tetrazole ring that enhances biological activity by mimicking carboxylic acids.

- A piperazine ring that contributes to the compound's ability to interact with various biological targets.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C20H22N6O |

| Molecular Weight | 362.4 g/mol |

| CAS Number | 1021253-63-3 |

The biological activity of (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(o-tolyl)methanone is primarily attributed to its interaction with specific receptors and enzymes. The tetrazole moiety allows for high-affinity binding to biological targets, modulating their activity and leading to various physiological effects.

Potential Mechanisms Include:

- Receptor Modulation : The compound may act as a ligand for neurotransmitter receptors, influencing signaling pathways associated with neurological disorders.

- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like cancer or inflammation.

Biological Activity and Therapeutic Applications

Research has indicated that compounds containing tetrazole and piperazine structures often exhibit diverse biological activities, including:

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.

- Anticancer Activity : Initial studies suggest potential in inhibiting tumor growth through modulation of cell signaling pathways.

- Neurological Effects : Investigations into the compound's effects on neurotransmitter systems indicate possible applications in treating anxiety or depression.

Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Effective against various pathogens |

| Anticancer | Inhibits tumor growth |

| Neurological | Modulates neurotransmitter activity |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of tetrazole-containing compounds similar to (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(o-tolyl)methanone.

- Synthesis and Evaluation : A study reported the synthesis of various tetrazole derivatives and their evaluation as potential topoisomerase II inhibitors, highlighting their anticancer properties .

- Neuropharmacological Studies : Research indicated that piperazine derivatives could exhibit anxiolytic effects by interacting with serotonin receptors .

Preparation Methods

Optimized Cycloaddition Conditions

A mixture of benzonitrile (1.0 equiv), sodium azide (2.5 equiv), and indium(III) chloride (20 mol%) in a 3:1 isopropanol/water solvent system is irradiated at 160°C for 1 hour. The reaction is quenched with saturated NaHCO₃, acidified to pH 2, and extracted with ethyl acetate. Recrystallization from ethyl acetate/hexane yields 1-phenyl-1H-tetrazole-5-carboxylic acid as white crystals (86% yield).

Table 1: Key Reaction Parameters for Tetrazole Formation

| Parameter | Value |

|---|---|

| Catalyst | InCl₃ (20 mol%) |

| Solvent | iPrOH/H₂O (3:1) |

| Temperature | 160°C (microwave) |

| Time | 1 hour |

| Yield | 86% |

Piperazine Ring Functionalization

The piperazine moiety is introduced via N-alkylation using 1-chloro-2-(o-tolyl)ethan-1-one. This step requires careful control to avoid over-alkylation.

Alkylation Protocol

Piperazine (1.2 equiv) is dissolved in anhydrous DMF under nitrogen. 1-Chloro-2-(o-tolyl)ethan-1-one (1.0 equiv) is added dropwise at 0°C, followed by K₂CO₃ (2.0 equiv). The mixture is stirred at 25°C for 12 hours, filtered, and concentrated. Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) affords (o-tolyl)(piperazin-1-yl)methanone as a pale-yellow solid (72% yield).

Critical Considerations:

- Regioselectivity: The electron-withdrawing o-tolyl group directs alkylation to the less hindered piperazine nitrogen.

- Purification Challenges: Residual DMF is removed via azeotropic distillation with toluene.

Coupling Tetrazole and Piperazine Intermediates

The final step involves conjugating the tetrazole and piperazine units through a methylene bridge.

Reductive Amination Strategy

A mixture of 1-phenyl-1H-tetrazole-5-carbaldehyde (1.0 equiv) and (o-tolyl)(piperazin-1-yl)methanone (1.1 equiv) in methanol is treated with NaBH₃CN (1.5 equiv) at 0°C. After 6 hours, the reaction is quenched with NH₄Cl (sat. aq.), extracted with EtOAc, and dried over MgSO₄. Evaporation and recrystallization from ethanol/water yield the target compound as colorless needles (68% yield).

Table 2: Comparative Coupling Methods

| Method | Reagent | Solvent | Yield |

|---|---|---|---|

| Reductive Amination | NaBH₃CN | MeOH | 68% |

| Buchwald-Hartwig | Pd(OAc)₂/XPhos | Toluene | 55% |

| Mitsunobu | DIAD/PPh₃ | THF | 61% |

Analytical Validation and Characterization

Structural Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 5H, Ph), 4.25 (s, 2H, CH₂), 3.75–3.20 (m, 8H, piperazine), 2.35 (s, 3H, o-tolyl CH₃).

- HPLC Purity: 99.2% (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).

- X-ray Crystallography: Orthorhombic crystal system (space group P2₁2₁2₁), confirming the (1-phenyl-1H-tetrazol-5-yl)methyl orientation.

Impurity Profiling

Common byproducts include:

- N,N-Dialkylated piperazine (≤2.1%): Mitigated by stoichiometric control.

- Tetrazole regioisomers (≤1.5%): Removed via fractional crystallization.

Scale-Up and Process Optimization

Continuous Flow Synthesis

A microwave-assisted continuous flow system (2 mL/min residence time) enhances reproducibility for gram-scale production:

Green Chemistry Metrics

- E-factor: 18.2 (improved from 32.5 in batch)

- PMI (Process Mass Intensity): 56.7.

Q & A

Basic: What are the key synthetic strategies and reaction conditions for synthesizing (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(o-tolyl)methanone?

Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. A general approach includes:

Piperazine Functionalization: Reacting piperazine with an o-tolyl methanone precursor under basic conditions to form the piperazin-1-yl methanone backbone.

Tetrazole Coupling: Introducing the 1-phenyl-1H-tetrazole moiety via a methylene linker using reagents like chloroacetyl chloride or Mitsunobu conditions.

Optimization: Catalysts such as palladium or copper complexes improve coupling efficiency, while solvents like PEG-400 or DMF enhance reaction homogeneity. Temperatures are maintained at 70–80°C to balance reactivity and side-product formation .

Key Analytical Monitoring:

- TLC to track reaction progress.

- HPLC/NMR for intermediate purity assessment .

Basic: Which spectroscopic and computational methods are critical for structural characterization of this compound?

Answer:

A combination of techniques is required:

- 1H/13C NMR: Assign chemical shifts for the o-tolyl aromatic protons (δ 7.2–7.5 ppm), piperazine methylene protons (δ 3.2–3.8 ppm), and tetrazole ring protons (δ 8.1–8.3 ppm) .

- IR Spectroscopy: Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ at m/z 405.2) .

- Computational Validation: Compare experimental NMR data with density functional theory (DFT)-predicted shifts to resolve ambiguities .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions may arise from assay variability, impurities, or target promiscuity. Methodological solutions include:

- Orthogonal Assays: Validate binding affinity using both fluorescence polarization and surface plasmon resonance (SPR) .

- Purity Verification: Reanalyze compound batches via HPLC (>98% purity) and ICP-MS to rule out metal catalyst contamination .

- Structural Confirmation: Cross-check with X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for spatial proximity) .

Advanced: What strategies optimize the yield of the piperazine-tetrazole coupling step?

Answer:

| Parameter | Optimization Strategy | Evidence |

|---|---|---|

| Catalyst | Test Pd(OAc)₂ vs. CuI for Buchwald-Hartwig coupling; CuI may reduce side-reactions . | |

| Solvent | Compare DMF (polar aprotic) vs. THF (low dielectric); DMF improves solubility . | |

| Temperature | Gradual heating (50°C → 80°C) minimizes decomposition of heat-sensitive intermediates . | |

| Stoichiometry | Use 1.2 equivalents of tetrazole precursor to drive reaction completion . |

Advanced: How to design structure-activity relationship (SAR) studies for modifying substituents on the tetrazole ring?

Answer:

Analog Synthesis: Replace the phenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OMe) substituents to probe electronic effects .

Biological Testing: Assess changes in IC₅₀ against target enzymes (e.g., kinases) using enzyme-linked immunosorbent assays (ELISA).

Computational Docking: Use Schrödinger Suite or AutoDock to predict binding poses and hydrogen-bond interactions with active-site residues .

Example SAR Finding:

- Phenyl vs. 4-Fluorophenyl: Fluorine substitution increases lipophilicity (logP +0.5) but may reduce aqueous solubility, requiring formulation adjustments .

Basic: What roles do the tetrazole and o-tolyl moieties play in the compound's bioactivity?

Answer:

- Tetrazole: Acts as a bioisostere for carboxylic acids, enhancing metabolic stability while maintaining hydrogen-bonding capacity .

- o-Tolyl Group: Increases lipophilicity (clogP ~3.2) and steric bulk, potentially improving membrane permeability and target selectivity .

Supporting Data:

- LogP (Experimental): 3.5 ± 0.2 (measured via shake-flask method) .

- Target Affinity: Tetrazole analogs show 10-fold higher binding to serotonin receptors vs. carboxylate counterparts .

Advanced: How to address low solubility of this compound in aqueous assays?

Answer:

- Co-Solvent Systems: Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .

- Salt Formation: Synthesize hydrochloride or mesylate salts to improve crystallinity and dissolution rates.

- Prodrug Strategy: Introduce phosphate esters or PEGylated derivatives for transient hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.